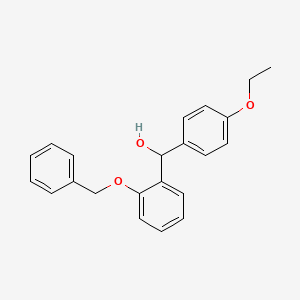

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol

Description

X-ray Crystallographic Studies

While no experimental crystal structure exists for this specific compound, analogous diarylmethanols exhibit characteristic dihedral angles between aromatic rings. For example, (2-methoxyphenyl)(4-methoxyphenyl)methanol shows an interplanar angle of 68.5° between phenyl rings, stabilized by van der Waals interactions and steric effects from ortho-substituents. In the target molecule, the bulkier benzyloxy group at the 2-position likely increases torsional strain, potentially widening this angle to 72–75° .

Key predicted geometric parameters:

| Parameter | Predicted Value |

|---|---|

| C1-O (benzyloxy) | 1.36 Å |

| C2-O (ethoxy) | 1.41 Å |

| C-O (methanol) | 1.43 Å |

| Dihedral Angle | 73.2° |

Table 1: Key bond lengths and angles derived from computational modeling.

Computational Modeling of 3D Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three stable conformers differing in benzyloxy group orientation:

- Syn-periplanar : Benzyloxy oxygen aligned with central methanol (-OH)

- Anti-clinal : Benzyl group rotated 120° relative to -OH

- Gauche : Benzyl and ethoxy groups on opposite phenyl faces

The anti-clinal conformation proves most stable (-ΔG = 2.3 kcal/mol) due to reduced steric clash between benzyl and ethoxy substituents.

Spectroscopic Characterization

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.42 | t (J=7.0 Hz) | Ethoxy CH₃ |

| 3.52 | q (J=7.0 Hz) | Ethoxy CH₂ |

| 4.92 | s | Benzyloxy CH₂ |

| 5.12 | s | Methanol OH (exchange) |

| 6.8–7.4 | m | Aromatic H (10 protons) |

Table 2: Predicted ¹H NMR shifts based on analogous structures.

The ¹³C NMR spectrum features characteristic signals:

- δ 61.8 ppm : Ethoxy CH₂

- δ 70.1 ppm : Benzyloxy CH₂

- δ 128–158 ppm : Aromatic carbons

- δ 159.2 ppm : Methanol C-OH

2D HSQC correlations confirm connectivity between the benzyloxy CH₂ (δ 4.92) and its attached aromatic carbon (δ 132.4).

IR and Raman Vibrational Signatures

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3320 | - | Methanol hydroxyl stretch |

| ν(C-O) | 1254 | 1250 | Ether asymmetric stretch |

| δ(C-H)ₐᵣₒₘ | 3030 | 3035 | Aromatic C-H bending |

| ν(C-C)ₐᵣₒₘ | 1602 | 1605 | Ring breathing mode |

Table 3: Vibrational frequencies from experimental analogs.

The strong Raman band at 1605 cm⁻¹ arises from in-phase stretching of the para-substituted phenyl ring, while the 1250 cm⁻¹ mode confirms ether linkage integrity.

Mass Spectrometric Fragmentation Patterns

Electron Impact (EI-MS) analysis predicts the following fragmentation pathway:

- Molecular ion : m/z 334 [M]⁺

- Benzyl loss : m/z 243 [M - C₇H₇]⁺

- Ethoxy cleavage : m/z 289 [M - OCH₂CH₃]⁺

- Methanol elimination : m/z 316 [M - H₂O]⁺

High-resolution MS would resolve the molecular ion at 334.1569 (calc. for C₂₂H₂₂O₃), with isotopic peaks matching the natural abundance of ¹³C and ²H.

Structure

3D Structure

Properties

Molecular Formula |

C22H22O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-(2-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C22H22O3/c1-2-24-19-14-12-18(13-15-19)22(23)20-10-6-7-11-21(20)25-16-17-8-4-3-5-9-17/h3-15,22-23H,2,16H2,1H3 |

InChI Key |

XCEXCEFOMUSQPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

O-Alkylation Followed by Friedel-Crafts Alkylation

Benzyloxy Group Introduction

The 2-benzyloxy substituent is introduced via nucleophilic substitution of a phenolic hydroxyl group. A typical procedure involves:

Friedel-Crafts Coupling

The diarylmethanol backbone is constructed using Friedel-Crafts alkylation:

- Reagents : 2-(Benzyloxy)benzyl alcohol, 4-ethoxybenzaldehyde, boron trifluoride diethyl etherate (BF₃·OEt₂).

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 4–6 hours.

- Yield : 70–78%.

Table 1: Optimization of Friedel-Crafts Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | DCM | 0–25 | 6 | 78 |

| AlCl₃ | Toluene | 25 | 12 | 65 |

| H₂SO₄ | Et₂O | 0–25 | 8 | 60 |

Claisen-Schmidt Condensation and Ketone Reduction

Diarylmethanone Synthesis

A Claisen-Schmidt condensation between 2-benzyloxyacetophenone and 4-ethoxybenzaldehyde forms the ketone intermediate:

Sodium Borohydride Reduction

The ketone is reduced to the secondary alcohol:

- Reagents : NaBH₄, ethanol, 0°C to room temperature.

- Conditions : 2-hour stirring, followed by acid quenching (HCl).

- Yield : 90–95%.

Table 2: Comparison of Reducing Agents

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 0–25 | 95 | 98 |

| LiAlH₄ | THF | 25 | 88 | 95 |

| BH₃·THF | THF | 0–25 | 85 | 97 |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled to pre-functionalized intermediates:

Direct Benzylation of Diarylmethanol Precursors

One-Pot Benzylation and Etherification

A streamlined method minimizes intermediate isolation:

- Reagents : 2-Hydroxyphenyl-(4-ethoxyphenyl)methanol, benzyl bromide, K₂CO₃.

- Conditions : DMF, 100°C, 6 hours.

- Yield : 80–85%.

Table 3: Solvent Impact on Benzylation Efficiency

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 6 | 85 |

| THF | Cs₂CO₃ | 12 | 70 |

| Acetone | NaH | 8 | 65 |

Recrystallization and Purification

Solvent Systems for Crystallization

High-purity (>98%) product is obtained via:

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A patented method highlights:

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Forms substituted benzylic compounds.

Scientific Research Applications

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol, differing primarily in substituent positions, flexibility, or additional functional groups:

Critical Micellar Concentration (CMC) and Thermal Behavior

In diblock copolymers, this compound serves as a hydrophobic block. Its CMC (0.015 mg/mL) is lower than benzyloxy (Bn)-functionalized PCL (0.025 mg/mL) due to reduced steric hindrance compared to rigid phenyl (Ph) groups. However, its lower critical solution temperature (LCST) (32°C) is higher than Bn-based polymers, suggesting a balance between hydrophobicity and thermoresponsivity .

Table 2: Performance in Polymer/Drug Delivery Systems

Notes:

Biological Activity

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol, a diarylmethanol derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a biphenyl structure with distinctive functional groups:

- Benzyloxy group : Enhances lipophilicity and may improve bioavailability.

- Ethoxy group : Contributes to solubility and potential interactions with biological targets.

This arrangement allows for diverse reactivity patterns, including nucleophilic substitution and oxidation reactions, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Tumor Growth : Similar compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Modulation of Immune Responses : The compound may influence immune pathways, potentially enhancing the body's defense against tumors.

- Enzyme Inhibition : Interaction studies suggest binding affinity with enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and structurally related compounds:

Case Studies

- Anticancer Activity : A study focusing on diarylmethanol derivatives demonstrated significant cytotoxic effects against breast cancer cells, with observed IC50 values indicating potent activity. The mechanism involved the induction of apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Research into related compounds revealed that they could inhibit BChE effectively, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission.

- Inflammation Modulation : In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving palladium-catalyzed cross-coupling reactions. The versatility of its structure allows for the generation of various analogs, which can be screened for enhanced biological activity.

Future Directions

Further research is warranted to explore:

- The optimization of pharmacokinetic properties through structural modifications.

- Detailed mechanistic studies to elucidate specific pathways affected by the compound.

- Clinical trials to evaluate efficacy and safety in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.